molecular formula C14H10ClNO4 B5874618 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone

1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B5874618
M. Wt: 291.68 g/mol
InChI Key: WPEIUYBQTWKBIE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is an organic compound with the molecular formula C14H10ClNO3 It is characterized by the presence of a chlorophenyl group and a nitrophenoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+4-nitrophenolbaseThis compound\text{4-chlorobenzoyl chloride} + \text{4-nitrophenol} \xrightarrow{\text{base}} \text{this compound} 4-chlorobenzoyl chloride+4-nitrophenolbase​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(4-aminophenoxy)ethanone: Similar structure but with an amino group instead of a nitro group.

    1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(4-chlorophenyl)-2-(4-methoxyphenoxy)ethanone: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of both a chlorophenyl and a nitrophenoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIUYBQTWKBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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